molecular formula C14H14N2O2 B2638126 3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2189498-54-0

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2638126
CAS No.: 2189498-54-0
M. Wt: 242.278
InChI Key: WEPLOXBDFSIAFI-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a unique combination of an indene moiety and a pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with 1-methyl-1,2-dihydropyrazin-2-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound may be explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-one: A related compound with a similar indene structure.

    1-methyl-1,2-dihydropyrazin-2-one: Shares the pyrazinone ring with the target compound.

    Indole derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.

Uniqueness

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is unique due to its combination of an indene moiety and a pyrazinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-2-yloxy)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16-7-6-15-13(14(16)17)18-12-8-10-4-2-3-5-11(10)9-12/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPLOXBDFSIAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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